Cas no 850900-23-1 (8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
850900-23-1 structure
商品名:8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS番号:850900-23-1
MF:C20H26N6O2
メガワット:382.459443569183
CID:5914459

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione
    • 1H-Purine-2,6-dione, 8-(4-ethyl-1-piperazinyl)-3,7-dihydro-3-methyl-7-(2-phenylethyl)-
    • インチ: 1S/C20H26N6O2/c1-3-24-11-13-25(14-12-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)10-9-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28)
    • InChIKey: WVATXAPVBODNRA-UHFFFAOYSA-N
    • ほほえんだ: N1(CCC2=CC=CC=C2)C2=C(N(C)C(=O)NC2=O)N=C1N1CCN(CC)CC1

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.63±0.70(Predicted)

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1687-0044-1mg
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
850900-23-1 90%+
1mg
$81.0 2023-07-28
Life Chemicals
F1687-0044-2μmol
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
850900-23-1 90%+
2μmol
$85.5 2023-07-28
Life Chemicals
F1687-0044-5mg
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
850900-23-1 90%+
5mg
$103.5 2023-07-28
Life Chemicals
F1687-0044-4mg
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
850900-23-1 90%+
4mg
$99.0 2023-07-28
Life Chemicals
F1687-0044-3mg
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
850900-23-1 90%+
3mg
$94.5 2023-07-28
Life Chemicals
F1687-0044-40mg
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
850900-23-1 90%+
40mg
$210.0 2023-07-28
Life Chemicals
F1687-0044-20mg
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
850900-23-1 90%+
20mg
$148.5 2023-07-28
Life Chemicals
F1687-0044-75mg
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
850900-23-1 90%+
75mg
$312.0 2023-07-28
Life Chemicals
F1687-0044-15mg
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
850900-23-1 90%+
15mg
$133.5 2023-07-28
Life Chemicals
F1687-0044-30mg
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
850900-23-1 90%+
30mg
$178.5 2023-07-28

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

Introduction to 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione and Its Significance in Modern Chemical Biology

The compound with the CAS number 850900-23-1, known as 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the purine family, a class of nitrogenous bases that are integral to nucleic acid structures and have garnered significant attention for their biological activities. The structural complexity of this molecule, featuring a piperazine ring, a phenethyl group, and a purine core, makes it a promising candidate for further exploration in drug discovery and therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of purine derivatives in developing novel therapeutic agents. The presence of multiple functional groups in 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione not only contributes to its unique chemical properties but also opens up diverse possibilities for its biological interactions. Specifically, the 4-ethylpiperazine moiety is known for its ability to enhance binding affinity to biological targets, making it a valuable scaffold in the design of small-molecule drugs.

One of the most intriguing aspects of this compound is its potential role in modulating enzyme activity. Purine derivatives have been extensively studied for their inhibitory effects on various enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown promise in inhibiting kinases and phosphodiesterases, which are critical enzymes in cellular signaling pathways. The 3-methyl and 7-(2-phenylethyl) substituents further contribute to the compound's ability to interact with specific enzymatic targets, potentially leading to therapeutic benefits.

The tetrahydro-1H-purine core of this molecule is particularly noteworthy due to its structural similarity to adenosine and guanosine, two essential nucleoside components of DNA and RNA. This similarity suggests that 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione could interfere with nucleic acid metabolism or signaling processes. Such interactions are of great interest in the development of antiviral and anticancer agents.

In recent years, there has been a surge in research focused on identifying novel scaffolds that can modulate protein-protein interactions (PPIs). The unique structural features of 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione make it an excellent candidate for exploring PPI modulation. By targeting specific PPIs involved in diseases such as cancer and inflammation, this compound could offer new therapeutic strategies.

The biological activity of this compound has been the subject of several preclinical studies. Researchers have demonstrated that derivatives of purine can exhibit significant pharmacological effects by interacting with various receptors and enzymes. For example, modifications at the 4-position of the piperazine ring have been shown to enhance binding affinity to certain receptors while minimizing off-target effects. This underscores the importance of structural optimization in developing effective drug candidates.

Moreover,the synthesis of 8-(4 ethyl piperazin 1 yl) 3 methyl 7 ( 2 phenylethyl) 23 hydro 1 h purine 26 dione has been optimized using advanced synthetic methodologies. Techniques such as multi-step organic synthesis and catalytic transformations have enabled researchers to produce this compound with high purity and yield. These advancements not only facilitate further biological studies but also pave the way for its potential clinical applications.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling and docking studies have been instrumental in understanding how this compound interacts with biological targets at the atomic level. These studies provide valuable insights into the binding mechanisms and help predict potential side effects. By integrating experimental data with computational predictions, researchers can accelerate the development process and increase the likelihood of success.

In conclusion,the compound identified by CAS number 85090023 1, known as 8 (4 ethyl piperazin 1 yl) 3 methyl 7 ( 2 phenylethyl) tetrahydro 1 h purine 26 dione, represents a significant advancement in chemical biology and pharmaceutical research。 Its unique structural features, coupled with its potential biological activities, make it a promising candidate for further exploration。 As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing some of today's most pressing medical challenges。

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